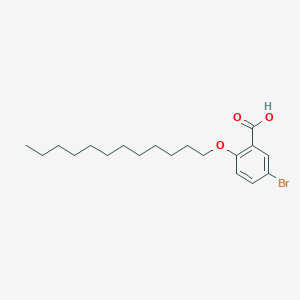
5-Bromo-2-(dodecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(dodecyloxy)benzoic acid is an organic compound with the molecular formula C19H29BrO3 and a molecular weight of 385.345 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a dodecyloxy group at the 2nd position on the benzoic acid ring. It is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dodecyloxy)benzoic acid typically involves the bromination of 2-(dodecyloxy)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(dodecyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(dodecyloxy)benzoic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-amino-2-(dodecyloxy)benzoic acid.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is 2-(dodecyloxy)benzoic acid.
Applications De Recherche Scientifique
5-Bromo-2-(dodecyloxy)benzoic acid is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(dodecyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dodecyloxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(2-methoxyethoxy)benzoic acid
- 5-Bromo-2-(2-propynyloxy)benzoic acid
- 5-Bromo-2-pentyloxy-benzoic acid
- 5-Bromo-2-(methylsulfanyl)benzoic acid
- 2-(5-Bromo-2-dodecyloxy-phenyl)-1H-benzoimidazole
Uniqueness
5-Bromo-2-(dodecyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the long dodecyloxy chain enhances its hydrophobicity, making it suitable for applications requiring lipophilic compounds .
Propriétés
Numéro CAS |
62176-21-0 |
|---|---|
Formule moléculaire |
C19H29BrO3 |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
5-bromo-2-dodecoxybenzoic acid |
InChI |
InChI=1S/C19H29BrO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
Clé InChI |
CPEOGJUTJBLENM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


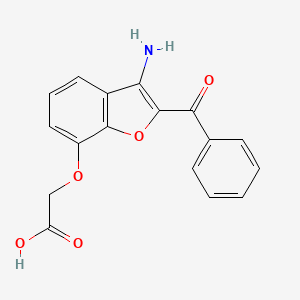
![Thiazolidinone]](/img/structure/B11942299.png)

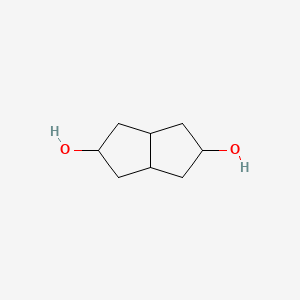

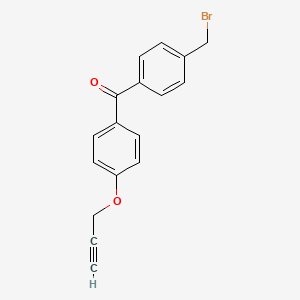

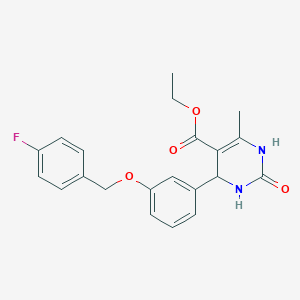

![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


